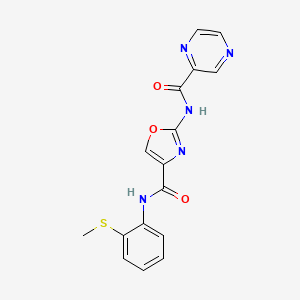

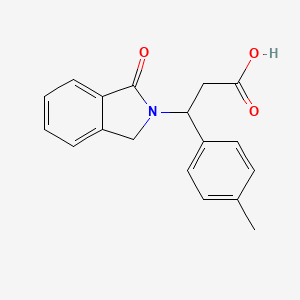

![molecular formula C15H24N4O2 B2975915 (1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate CAS No. 1448855-00-2](/img/structure/B2975915.png)

(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyclohexyl group, which is a cycloalkane with the molecular formula C6H11, consisting of a ring of six carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the cyclohexyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

A study focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), identifying potent in vitro compounds with anti-inflammatory and antinociceptive activities, suggesting potential applications in pain management (Altenbach et al., 2008).

Enantioselective Synthesis

Research on the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides involved the title compound as an intermediate. This approach is crucial for the development of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Stereoselective Synthesis

An efficient route was described for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from 3-cyclohexene-1-carboxylic acid, illustrating the compound's role in synthesizing key intermediates for pharmaceuticals (Wang et al., 2017).

CCR2 Antagonists

The compound served as an essential intermediate in the synthesis of potent CCR2 antagonists, with its synthesis involving an iodolactamization as a critical step. This research contributes to the development of new treatments for inflammatory diseases (Campbell et al., 2009).

Biologically Active Compounds

The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in many biologically active compounds such as omisertinib (AZD9291), was optimized, highlighting its significance in the pharmaceutical industry (Zhao et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrimidine derivatives, have been reported to target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Similar compounds, such as pyrimidine derivatives, have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Protein kinases play a crucial role in cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism .

Result of Action

Based on the mode of action, it can be inferred that this compound may inhibit the activity of protein kinases, thereby affecting cell growth, differentiation, migration, and metabolism .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-12-6-4-11(5-7-12)18-13-8-9-16-10-17-13/h8-12H,4-7H2,1-3H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUYWVPJEGVCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130132 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1448855-00-2 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(4-pyrimidinylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

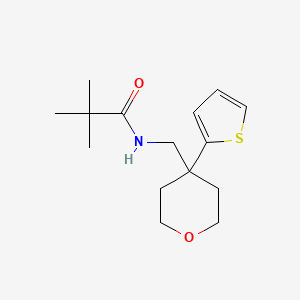

![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)

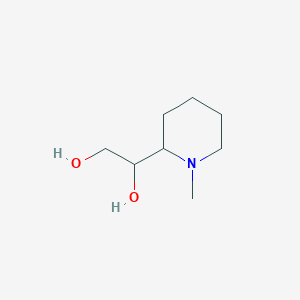

![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)

![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/no-structure.png)

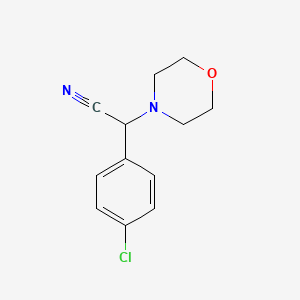

![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)

![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)